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Compound of Interest

Compound Name: 1,3,5-Triacetylbenzene

Cat. No.: B188989 Get Quote

An In-depth Technical Guide to the Properties of 1,3,5-Triacetylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

properties of 1,3,5-Triacetylbenzene (CAS 779-90-8), a symmetrical aromatic ketone with

significant applications as a building block in organic synthesis, materials science, and

supramolecular chemistry.

Molecular Structure and Theoretical Properties
1,3,5-Triacetylbenzene is a planar aromatic core substituted with three acetyl groups. These

acetyl groups, due to steric hindrance, are expected to be twisted out of the plane of the

benzene ring, likely adopting a propeller-like conformation. This non-planar arrangement

influences its crystalline packing and solubility.

Computational Analysis
While a dedicated computational study detailing the optimized geometry and electronic

properties of 1,3,5-Triacetylbenzene was not found in a review of current literature, theoretical

models for analogous compounds are commonly calculated using Density Functional Theory

(DFT). A standard and effective method for such molecules is the B3LYP functional combined

with the 6-31G(d,p) basis set. These calculations provide valuable insights into the molecule's
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structural and electronic characteristics. For the purposes of this guide, the table below

indicates the type of data that would be generated from such a study.

Parameter Theoretical Value Method/Basis Set

Optimized Bond Lengths (Å) Data not available in literature DFT / B3LYP/6-31G(d,p)

Optimized Bond Angles (°) Data not available in literature DFT / B3LYP/6-31G(d,p)

HOMO Energy (eV) Data not available in literature DFT / B3LYP/6-31G(d,p)

LUMO Energy (eV) Data not available in literature DFT / B3-LYP/6-31G(d,p)

Energy Gap (eV) Data not available in literature DFT / B3LYP/6-31G(d,p)

Note: The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized on the

central benzene core, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to

be concentrated on the electron-withdrawing acetyl groups.

Experimental Properties and Characterization
The experimental data for 1,3,5-Triacetylbenzene is well-documented, providing a solid

foundation for its use in research and development.

Physical and Crystallographic Properties
1,3,5-Triacetylbenzene appears as a white to light yellow crystalline powder.[1] It has limited

solubility in water.
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Property Experimental Value

Molecular Formula C₁₂H₁₂O₃

Molecular Weight 204.23 g/mol

Melting Point 162-165 °C

Appearance White to yellow to green powder/crystal

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions
a = 8.386 Å, b = 16.333 Å, c = 7.644 Å, β =

93.69°

Molecules per Unit Cell (Z) 4

Spectroscopic Data
The high symmetry of 1,3,5-Triacetylbenzene leads to a characteristically simple NMR

spectrum.

¹H NMR Spectroscopy Due to the C₃ symmetry of the molecule, all three aromatic protons are

chemically equivalent, as are all nine methyl protons. This results in two distinct singlets in the

¹H NMR spectrum.

¹³C NMR Spectroscopy The symmetry also simplifies the ¹³C NMR spectrum, resulting in four

distinct signals: one for the methyl carbons, one for the carbonyl carbons, and two for the

aromatic carbons (one for the substituted and one for the unsubstituted carbons).

¹H NMR (CDCl₃) Signal Chemical Shift (δ ppm)

Aromatic-H singlet 8.55

Methyl-H (CH₃) singlet 2.70
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¹³C NMR (CDCl₃) Carbon Type Chemical Shift (δ ppm)

Carbonyl (C=O) Carbonyl 196.8

Aromatic (C-C=O) Aromatic Quaternary 138.2

Aromatic (C-H) Aromatic Tertiary 131.9

Methyl (CH₃) Aliphatic 27.0

Data sourced from the Spectral

Database for Organic

Compounds (SDBS).

Infrared (IR) Spectroscopy The FTIR spectrum is dominated by a strong carbonyl stretch,

characteristic of aromatic ketones.

IR Spectroscopy (KBr
Pellet)

Vibrational Mode Wavenumber (cm⁻¹)

Aromatic C-H Stretch C-H Stretch ~3080

Aliphatic C-H Stretch C-H Stretch ~2930

Carbonyl C=O Stretch C=O Stretch ~1695 (very strong)

Aromatic C=C Stretch C=C Stretch ~1600, ~1420

Methyl C-H Bend C-H Bend ~1360

Data sourced from the Spectral

Database for Organic

Compounds (SDBS) and

general IR absorption tables.

Experimental Protocols
Synthesis of 1,3,5-Triacetylbenzene
The following protocol is a reliable method for the laboratory-scale synthesis of 1,3,5-
Triacetylbenzene, adapted from Organic Syntheses. This procedure involves the
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condensation of acetone with ethyl formate, followed by the acid-catalyzed trimerization of the

intermediate.

Materials:

Sodium metal

Dry xylene

Anhydrous ether

Absolute ethanol

Acetone (dried)

Ethyl formate (dried)

Glacial acetic acid

Activated carbon (e.g., Norit)

Procedure:

Preparation of Sodium Ethoxide: In a 5 L three-necked round-bottomed flask equipped with a

stirrer, condenser, and dropping funnel, prepare powdered sodium (3.0 gram atoms) in dry

xylene. Wash the powdered sodium with anhydrous ether and then add 1 L of fresh

anhydrous ether. With stirring, add absolute ethanol (3.0 moles) at a rate that maintains

gentle reflux. After addition is complete, reflux the mixture for 6 hours.

Condensation: Dilute the reaction mixture with 1.5 L of anhydrous ether. Add a mixture of

acetone (3.0 moles) and ethyl formate (3.0 moles) from the dropping funnel over a period of

2 hours. Continue stirring for an additional 2 hours.

Trimerization and Isolation: Rapidly extract the reaction mixture with five 1 L portions of

water. Acidify the combined aqueous solution with acetic acid until it is acidic to litmus paper.

Warm the acidified solution to 50°C on a steam bath for 2 hours.
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Allow the solution to stand at room temperature for 48 hours to allow the 1,3,5-
Triacetylbenzene to crystallize.

Collect the crude yellow solid by filtration. The typical yield of crude product is 84–94 g.

Recrystallization: Dissolve the crude product in hot ethanol (approx. 18 mL per gram of

solid). Add activated carbon, filter the hot solution through a steam-heated funnel, and cool

the filtrate in an ice bath to yield shiny white crystals of pure 1,3,5-Triacetylbenzene.

Synthesis Pathway of 1,3,5-Triacetylbenzene

Reactants

Reagents
Acetone

1. NaOEt
(from Na + EtOH)

Ethyl Formate

Acetylacetaldehyde
(in situ intermediate)

 Condensation 

2. Acetic Acid (HAc) 1,3,5-Triacetylbenzene Trimerization 

Click to download full resolution via product page

Caption: Synthesis pathway of 1,3,5-Triacetylbenzene.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Weigh 5-10 mg of purified 1,3,5-Triacetylbenzene and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the

field on the deuterium signal of the solvent. Tune and shim the magnetic field to achieve

optimal homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical spectral

width is -2 to 12 ppm. For a sample of this concentration, 8 to 16 scans should provide an
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excellent signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse

program. A typical spectral width is 0 to 220 ppm. The number of scans will range from

several hundred to a few thousand, depending on the desired signal-to-noise ratio.

Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the

spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ

7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the signals for the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation: In an agate mortar and pestle, thoroughly grind 1-2 mg of dry, purified

1,3,5-Triacetylbenzene to a fine powder.

Add approximately 100-200 mg of spectroscopy-grade, dry Potassium Bromide (KBr)

powder. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is

obtained.

Pellet Formation: Transfer a small amount of the mixture into a pellet-forming die. Assemble

the die and connect it to a vacuum line to remove trapped air.

Place the die into a hydraulic press and gradually apply 8-10 metric tons of pressure. Hold

the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample

holder of the FTIR spectrometer.

Acquire a background spectrum using a blank KBr pellet.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum

should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
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General Experimental Workflow

Synthesis & Purification

Characterization

Spectroscopic Analysis

Synthesis via
Condensation/Trimerization

Crude Product
Isolation (Filtration)

Purification
(Recrystallization)

Purity Check
(TLC, GC/HPLC)

Verify Purity

Structure Confirmation

Proceed if Pure

NMR ('H, '³C) FTIR Mass Spectrometry

Pure, Characterized
1,3,5-Triacetylbenzene

Click to download full resolution via product page

Caption: General workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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